N-(4-(2-(azepan-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[4-[2-(azepan-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S2/c1-14-6-8-16(9-7-14)26(23,24)20-18-19-15(13-25-18)12-17(22)21-10-4-2-3-5-11-21/h6-9,13H,2-5,10-12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSRNIFFAJPYGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(azepan-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Azepane Moiety: This step involves the reaction of the thiazole intermediate with an azepane derivative, often under reflux conditions.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the benzenesulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-(azepan-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
N-(4-(2-(azepan-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of specific enzymes, which could be useful in treating diseases like Alzheimer’s.
Biological Studies: The compound’s interactions with biological macromolecules are studied to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-(2-(azepan-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved often include inhibition of key metabolic or signaling processes within cells.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
- N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide
Uniqueness
N-(4-(2-(azepan-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methylbenzenesulfonamide is unique due to its specific structural features, such as the combination of a thiazole ring with an azepane moiety and a benzenesulfonamide group. This unique structure contributes to its distinct chemical reactivity and potential biological activity .
Biological Activity
N-(4-(2-(azepan-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methylbenzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₄S₂ |
| Molecular Weight | 409.5 g/mol |
| CAS Number | 921995-31-5 |
The structure features a thiazole ring, an azepane moiety, and a sulfonamide group, which are critical for its biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties, which may be enhanced by the thiazole moiety.
- Anticancer Properties : Compounds with similar structures have been reported to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings indicate a broad-spectrum antimicrobial potential, warranting further investigation into its application as an antibiotic agent.
Anticancer Activity
Research published in peer-reviewed journals highlights the compound's potential as an anticancer agent. In cell line studies, it has been shown to inhibit the growth of various cancer types, including colorectal and breast cancer cells.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HT29 (Colorectal) | 15 µM |
| MCF7 (Breast) | 20 µM |
These results suggest that the compound may interfere with cancer cell metabolism or induce apoptosis through specific signaling pathways.
Case Studies
- Case Study on Antimicrobial Effects : A study conducted on Staphylococcus aureus demonstrated that treatment with the compound resulted in a significant reduction in bacterial load in infected animal models compared to controls.
- Case Study on Anticancer Effects : In vivo studies using xenograft models showed that administration of this compound led to a marked decrease in tumor size over a treatment period of four weeks.
Q & A
Basic: What are the key synthetic strategies for preparing N-(4-(2-(azepan-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methylbenzenesulfonamide?
Answer:
The synthesis typically involves sequential coupling reactions. For example:
- Step 1: Formation of the thiazole core via cyclization of a thiourea intermediate with α-bromo ketones under basic conditions.
- Step 2: Introduction of the azepane-2-oxoethyl group through alkylation or amide coupling, often using carbodiimide-based reagents (e.g., EDC/HOBt) .
- Step 3: Sulfonylation of the thiazole amine with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
Critical Parameters: - Solvent choice (e.g., DMF for polar intermediates, CH₂Cl₂ for sulfonylation).
- Reaction monitoring via TLC or HPLC to ensure intermediate purity.
Basic: How can the molecular structure of this compound be validated experimentally?
Answer:
- X-ray crystallography: Use SHELXL for structure refinement. Key metrics include R-factors (<5%), and validation of hydrogen bonding networks (e.g., sulfonamide S=O∙∙∙H-N interactions) .
- Spectroscopy:
- ¹H/¹³C NMR: Confirm presence of azepane (δ ~2.7–3.5 ppm for N-CH₂), thiazole (δ ~7.5–8.5 ppm for aromatic protons), and sulfonamide (δ ~7.3–7.7 ppm for aromatic sulfonyl group) .
- HRMS: Validate molecular formula (e.g., [M+H]⁺ expected for C₂₁H₂₆N₃O₃S₂) .
Advanced: How to optimize reaction yields for the sulfonylation step in synthesis?
Answer:
- Methodology:
- Solvent Screening: Compare yields in polar aprotic solvents (DMF vs. DMSO) versus non-polar solvents (CH₂Cl₂). DMF may enhance solubility but risk side reactions.
- Stoichiometry: Use a 1.2–1.5 molar excess of 4-methylbenzenesulfonyl chloride to drive the reaction to completion.
- Temperature: Conduct reactions at 0–5°C to minimize hydrolysis of the sulfonyl chloride .
- Troubleshooting: If yields are low, purify intermediates via column chromatography (silica gel, eluent: hexane/ethyl acetate 3:1) to remove unreacted starting materials .
Advanced: How can contradictory biological activity data across assays be resolved?
Answer:
- Case Study: If antiproliferative activity varies between cell lines:
- Assay Conditions: Compare incubation times (48 vs. 72 hours), serum concentrations, and metabolic stability (e.g., hepatic microsome assays) .
- Structural Confirmation: Verify compound stability under assay conditions via LC-MS to rule out degradation .
- Target Engagement: Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure direct binding to hypothesized targets (e.g., kinases or proteases) .
- Data Normalization: Include positive controls (e.g., doxorubicin for cytotoxicity) and normalize results to cell viability assays (e.g., MTT) .
Advanced: What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
Answer:
- Tools:
- ADMET Prediction: Use SwissADME or ADMETLab to estimate logP (target ~3.5 for balance between solubility and membrane permeability), CYP450 inhibition, and bioavailability .
- Molecular Dynamics (MD): Simulate interactions with lipid bilayers to assess passive diffusion rates.
- Validation: Compare predicted logP with experimental HPLC-derived logP values (e.g., using a C18 column and isocratic elution) .
Advanced: How to analyze crystallographic data for polymorphism or solvate formation?
Answer:
- SHELXL Workflow:
- Polymorphism Screening:
Basic: What analytical techniques are critical for purity assessment?
Answer:
- HPLC: Use a C18 column with UV detection (λ = 254 nm). Acceptable purity: ≥95% (area normalization).
- Elemental Analysis: Confirm C, H, N, S content within ±0.4% of theoretical values.
- TGA (Thermogravimetric Analysis): Rule out hydrate/solvate contamination by monitoring mass loss below 150°C .
Advanced: How to design SAR studies focusing on the azepane moiety?
Answer:
- Structural Modifications:
- Replace azepane with smaller (piperidine) or larger (cyclooctane) rings to assess steric effects.
- Introduce substituents (e.g., methyl, fluorine) to modulate electron density and conformational flexibility .
- Assay Design:
- Test analogs against a panel of related targets (e.g., GPCRs vs. kinases) to evaluate selectivity.
- Use molecular docking (AutoDock Vina) to correlate activity with predicted binding poses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
